molecular formula C22H15ClN2O3 B4653220 (2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B4653220
M. Wt: 390.8 g/mol
InChI Key: YXDWCIOGUJPBPQ-UYRXBGFRSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a nitrobenzyl group, and a phenylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 2-[(4-nitrobenzyl)oxy]benzaldehyde in the presence of a base, followed by the addition of a nitrile group to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amino derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological pathways.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: (2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is unique due to its combination of a chlorophenyl group, a nitrobenzyl group, and a phenylprop-2-enenitrile moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-[2-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-20-9-7-17(8-10-20)19(14-24)13-18-3-1-2-4-22(18)28-15-16-5-11-21(12-6-16)25(26)27/h1-13H,15H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDWCIOGUJPBPQ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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(2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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(2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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(2E)-2-(4-chlorophenyl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile

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